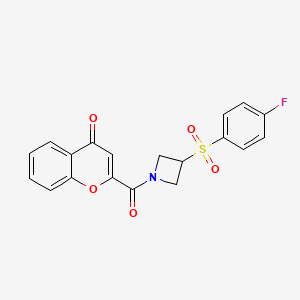

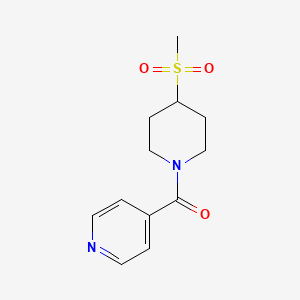

2-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one, also known as FSC231, is a synthetic compound that has shown potential in various scientific research applications.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Azetidine-Based Pharmaceuticals: Azetidines have gained attention in medicinal chemistry due to their unique three-membered ring structure. Researchers explore the incorporation of azetidines into drug scaffolds to enhance pharmacokinetic properties and metabolic stability. The compound could serve as a starting point for designing novel drugs targeting specific diseases or biological pathways .

Organic Synthesis

Aza Paternò–Büchi Reactions: The aza Paternò–Büchi reaction, involving the [2 + 2] photocycloaddition between an imine and an alkene, efficiently produces functionalized azetidines. Despite challenges, recent advancements have expanded the scope of this reaction. Researchers can leverage this method for streamlined synthesis of azetidines, bypassing the need for prefunctionalized starting materials .

Polymer Chemistry

Azetidine Monomers: Azetidines can serve as monomers in polymerization reactions. For instance, 1,3,3-trimethylazetidine has been studied as a building block for polyamines. Understanding the polymerization kinetics and properties of azetidine-containing polymers contributes to materials science and engineering .

Natural Product Synthesis

Azetidine-Containing Natural Products: Azetidines occur naturally in various bioactive compounds. Researchers explore their synthesis to access these natural products or analogs. By incorporating azetidines, scientists can mimic the biological activity of these molecules and potentially develop new therapeutic agents .

Materials Science

Azetidine-Functionalized Materials: Researchers investigate azetidine-functionalized materials for applications such as coatings, sensors, and molecular recognition. The unique reactivity of the azetidine ring allows for tailored modifications, leading to novel materials with specific properties .

Computational Chemistry

Quantum Mechanical Studies: Computational studies can provide insights into the electronic structure, reactivity, and stability of azetidine derivatives. Quantum mechanical calculations help predict properties and guide experimental design, contributing to our understanding of this compound’s behavior .

Mechanism of Action

Mode of Action

The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may interact with biological targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Biochemical Pathways

Given the structural features of the compound, it is plausible that it could interfere with a variety of biochemical processes, potentially including signal transduction, enzyme activity, and cellular metabolism .

Pharmacokinetics

The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may have good bioavailability and metabolic stability .

Result of Action

Given its structural features, it is plausible that it could have a variety of effects, potentially including modulation of enzyme activity, alteration of signal transduction pathways, and effects on cellular metabolism .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .

properties

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO5S/c20-12-5-7-13(8-6-12)27(24,25)14-10-21(11-14)19(23)18-9-16(22)15-3-1-2-4-17(15)26-18/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQLBFUATJZQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)